N-ETHYL-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
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Overview
Description
N-ETHYL-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Ethylation: The ethyl group can be added through alkylation reactions using ethyl halides.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or ethyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole-5-nitrosoamine.
Mechanism of Action
The mechanism of action of N-ETHYL-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine
- N-ethyl-4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine
- N-ethyl-4-((4-methylphenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine
Uniqueness
N-ETHYL-4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound.
Properties
IUPAC Name |
N-ethyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-3-20-17-18(25(22,23)15-10-8-14(19)9-11-15)21-16(24-17)13-6-4-12(2)5-7-13/h4-11,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGNROXJQSGVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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